カルピナクタム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Calpinactam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, calpinactam is being investigated for its potential as a new anti-mycobacterial agent, especially against drug-resistant strains of Mycobacterium tuberculosis . In the industry, calpinactam’s unique structure and properties make it a valuable compound for developing new antibiotics and other therapeutic agents .

作用機序

将来の方向性

準備方法

化学反応の分析

反応の種類: カルピナクタムは、ペプチド結合形成や環化など、さまざまな化学反応を起こします . この化合物のユニークな構造により、その生物活性に不可欠な特定の反応に参加できます .

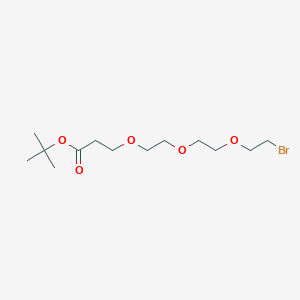

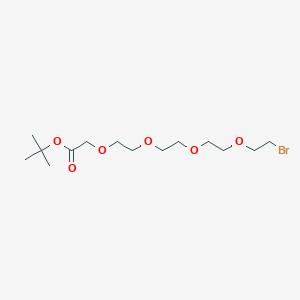

一般的な試薬と条件: カルピナクタムの合成に使用される一般的な試薬には、疎水性タグ炭酸塩試薬やさまざまなアミノ酸が含まれます . これらの反応は、一般的にペプチド結合形成と環化を促進する条件下で行われます .

生成される主な生成物: カルピナクタムの合成から生成される主な生成物は、C末端にカプロラクタム環を持つヘキサペプチドです . この構造は、その抗マイコバクテリア活性に不可欠です .

科学研究への応用

カルピナクタムは、化学、生物学、医学、および産業の分野で特に、いくつかの科学研究アプリケーションを持っています . 化学では、ペプチド合成と環化反応を研究するためのモデル化合物として役立ちます . 生物学と医学では、カルピナクタムは、特に薬剤耐性株のマイコバクテリウム・ツベルクローシスに対する、新しい抗マイコバクテリア剤としての可能性について調査されています . 産業では、カルピナクタムのユニークな構造と特性により、新しい抗生物質やその他の治療薬を開発するための貴重な化合物となっています .

類似化合物との比較

特性

IUPAC Name |

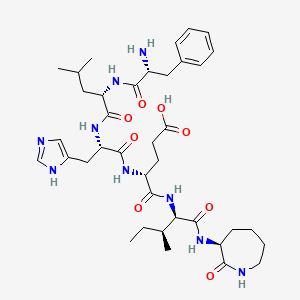

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Calpinactam and where is it found?

A1: Calpinactam is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of Calpinactam?

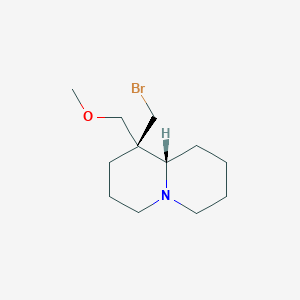

A2: Calpinactam is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is Calpinactam against Mycobacteria?

A3: Calpinactam demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the Calpinactam structure?

A4: Yes, research has focused on synthesizing Calpinactam derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for Calpinactam?

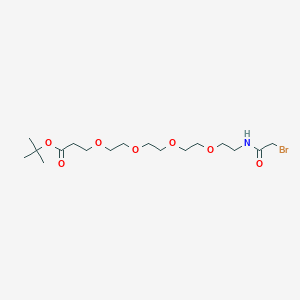

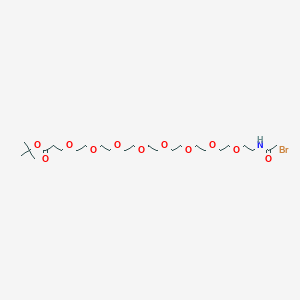

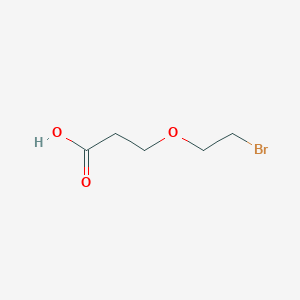

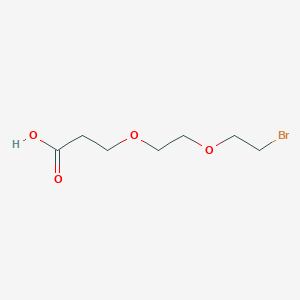

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of Calpinactam. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of Calpinactam. []

Q6: Are there any genetic tools available for studying Calpinactam biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on Calpinactam. These tools could be utilized to manipulate the biosynthetic pathway of Calpinactam in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。